molecular formula C5H10O<br>C5H10O<br>(CH3)2CHCH2CHO B7770604 3-Methylbutanal CAS No. 26140-47-6

3-Methylbutanal

Número de catálogo B7770604
Número CAS: 26140-47-6
Peso molecular: 86.13 g/mol
Clave InChI: YGHRJJRRZDOVPD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Isovaleraldehyde is a colorless liquid with a weak suffocating odor. Floats on water. Produces an irritating vapor. (USCG, 1999)
3-methylbutanal is a methylbutanal that is butanal substituted by a methyl group at position 3. It occurs as a volatile constituent in olives. It has a role as a flavouring agent, a plant metabolite, a volatile oil component and a Saccharomyces cerevisiae metabolite.
isovaleraldehyde is a natural product found in Kunzea salina, Eucalyptus deglupta, and other organisms with data available.
3-methylbutanal is a metabolite found in or produced by Saccharomyces cerevisiae.

Aplicaciones Científicas De Investigación

Chemical Structure and Properties

3-Methylbutanal, also known as Isovaleraldehyde, β-Methylbutanal, Isopentanal, Isovaleral, Isovaleric aldehyde, Isovalerylaldehyde, 3-Methylbutan-1-al, 3-Methylbutyraldehyde, iso-C4H9CHO, Butyraldehyde, 3-methyl-, Isoamylaldehyde, Isopentaldehyde, 1-Butanal, 3-methyl-, 2-Methylbutanal-4, 3-Methyl-1-butanal, has the molecular formula C5H10O and a molecular weight of 86.1323 .

Physical and Thermochemical Data

The boiling point of 3-Methylbutanal is 365.4 ± 0.7 K . The fusion temperature is 167.7 K . More physical and chemical property data is available from the Thermodynamics Research Center (TRC) products .

Role in Cheese Aroma

3-Methylbutanal plays a significant role in the aroma of cheddar cheese . The threshold values, optimal concentration ranges, and perceptual actions of this compound were determined at various concentrations in a cheese matrix . The threshold for 3-Methylbutanal in the cheese matrix was found to be 150.31 μg/kg, which was significantly higher than the corresponding values in water .

Contribution to Nutty Flavor

3-Methylbutanal contributes to the nutty flavor of cheddar cheese . The optimal concentration range of this aldehyde was determined as 150–300 μg/kg . This study will be helpful to a further understanding of the nutty aroma and improving the aroma quality of cheddar cheese .

Perceptual Interactions in Cheese Model

Perceptual interactions among aldehydes including 3-Methylbutanal exist in a cheese model variably with different concentrations and threshold ratios . This study provides insights into the complex interactions of aroma compounds in food matrices .

Role in Malty Aroma

3-Methylbutanal is identified as a potential compound causing the malty aroma in starter culture development and Raclette-type cheeses . This highlights the importance of 3-Methylbutanal in the development of specific aroma profiles in fermented dairy products .

Mecanismo De Acción

Target of Action

3-Methylbutanal, also known as isovaleraldehyde, is an organic compound that primarily targets the olfactory receptors due to its volatile nature . It is found in low concentrations in many types of food and is used commercially as a reagent for the production of pharmaceuticals, perfumes, and pesticides .

Mode of Action

The mode of action of 3-Methylbutanal is primarily through its interaction with olfactory receptors, contributing to the perception of smell. As a volatile compound, it can easily evaporate and interact with these receptors, leading to the perception of a malty, chocolate-like aroma .

Biochemical Pathways

3-Methylbutanal is synthesized via reactions catalyzed by phosphotransferase (PTA), acylkinase (ACK), and aldehyde dehydrogenase (AldDH) . These metabolic pathways have been reported in many microorganisms . The formation of 3-Methylbutanal begins with the degradation of casein and transamination of leucine, which then leads to the formation of the corresponding intermediary α-ketoacids . The subsequent intracellular biosynthesis of 3-Methylbutanal occurs via these pathways .

Result of Action

The primary result of 3-Methylbutanal’s action is the perception of a malty, chocolate-like aroma when it interacts with olfactory receptors . In addition, it is used as a reactant in the synthesis of a number of compounds, including pharmaceuticals, perfumes, and pesticides .

Action Environment

The action of 3-Methylbutanal can be influenced by various environmental factors. For instance, its volatility and therefore its ability to interact with olfactory receptors can be affected by temperature and humidity. Moreover, it is a combustible substance, and its stability can be affected by the presence of ignition sources .

Propiedades

IUPAC Name

3-methylbutanal
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InChI

InChI=1S/C5H10O/c1-5(2)3-4-6/h4-5H,3H2,1-2H3
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InChI Key

YGHRJJRRZDOVPD-UHFFFAOYSA-N
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Canonical SMILES

CC(C)CC=O
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Molecular Formula

C5H10O
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DSSTOX Substance ID

DTXSID1021619
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Molecular Weight

86.13 g/mol
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Physical Description

Isovaleraldehyde is a colorless liquid with a weak suffocating odor. Floats on water. Produces an irritating vapor. (USCG, 1999), Liquid, Colorless liquid with a pungent odor like apples; [Merck Index], COLOURLESS LIQUID WITH PUNGENT ODOUR., colourless to yellow liquid with a fruity, fatty, animal, almond odour
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Boiling Point

198.5 °F at 760 mmHg (USCG, 1999), 92.5 °C, 90.00 to 93.00 °C. @ 760.00 mm Hg
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Flash Point

55 °F (est.) (USCG, 1999), 48 °F (9 °C) open cup, -3 °C c.c.
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Solubility

Slightly soluble in water; soluble in ethanol, ethyl ether, Miscible with alcohol, ether, SOL IN PROPYLENE GLYCOL AND OILS, In water, 1,400 mg/L at 20 °C, 14 mg/mL at 20 °C, Solubility in water, g/100ml: 2 (poor), soluble in water
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Density

0.785 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7977 g/cu cm at 20 °C, Relative density (water = 1): 0.8, 0.795-0.815 (20°/20°)
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Vapor Density

2.96 (Air = 1), Relative vapor density (air = 1): 3.0
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Vapor Pressure

50.0 [mmHg], 50 mm Hg at approx 25 °C, Vapor pressure, kPa at 20 °C: 6.1
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Mechanism of Action

...inhibits oxidation of other mitochondrial substrates, including acetaldehyde, ...Isovaleraldehyde is also a degradation product of leucine that is associated with hepatic encephalopathy.
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Product Name

Isovaleraldehyde

Color/Form

Colorless liquid

CAS RN

590-86-3, 26140-47-6
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Melting Point

-60 °F (USCG, 1999), -51 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is 3-methylbutanal and what is its significance in food science?

A1: 3-methylbutanal is a branched-chain aldehyde that contributes significantly to the flavor and aroma of various foods. It is often described as having a malty, nutty, or chocolate-like aroma. [, , ]

Q2: In which food products is 3-methylbutanal commonly found?

A2: 3-methylbutanal is a key flavor compound found in several food products, including:

  • Cheese: Cheddar, Raclette, and Emmental cheeses often exhibit a nutty flavor attributed to 3-methylbutanal. [, , , ]
  • Sherry Wine: This fortified wine, particularly the Fino and Pedro Ximénez varieties, contains significant amounts of 3-methylbutanal, contributing to their characteristic aroma. []
  • Cocoa Beans: Roasting Criollo cocoa beans leads to a significant increase in 3-methylbutanal concentration, impacting their overall aroma profile. []
  • Mushrooms: Pan-frying white mushrooms (Agaricus bisporus L.) results in higher levels of 3-methylbutanal, contributing to their cooked aroma. []
  • Meat Bouillons: Commercial meat bouillons often contain higher levels of 3-methylbutanal compared to traditionally prepared ones, contributing to their malty aroma notes. []
  • Corn Tortillas: 3-methylbutanal is among the compounds likely contributing to the characteristic aroma of corn tortillas, alongside others like hexanal and 4-vinylguaiacol. []

Q3: How does the perception of 3-methylbutanal's aroma differ in various food matrices?

A3: While generally perceived as malty, 3-methylbutanal's aroma can be influenced by the food matrix it is present in. For instance, it contributes to the nutty flavor in cheese, while in sherry wine, it contributes to the overall complex aroma. [, , ]

Q4: How is 3-methylbutanal biosynthesized in fermented products?

A4: Lactic acid bacteria (LAB), particularly Lactococcus lactis, play a crucial role in 3-methylbutanal biosynthesis during fermentation. This process involves the catabolism of the amino acid leucine through either:

  • Direct Pathway: Involves α-ketoacid decarboxylase (KADC), which directly converts α-ketoisocaproate to 3-methylbutanal. [, , , , ]
  • Indirect Pathway: Involves α-ketoacid dehydrogenase (KADH), converting α-ketoisocaproate to isovaleryl-CoA, which is then converted to 3-methylbutanal. [, , , ]

Q5: What factors influence the production of 3-methylbutanal by LAB?

A5: Several factors can influence 3-methylbutanal production:

  • LAB Strain: Different strains exhibit varying levels of KADC and KADH activity, impacting their 3-methylbutanal production capacity. [, ]
  • Oxygen Availability: Higher dissolved oxygen concentrations can stimulate both KADC and KADH pathways, leading to increased 3-methylbutanal production. []
  • Leucine Concentration: Supplementing fermentation media with leucine can enhance 3-methylbutanal production, as it serves as the precursor molecule. []
  • Temperature: Fermentation temperature influences the metabolic activity of LAB, potentially affecting 3-methylbutanal production. []

Q6: Are there any non-enzymatic pathways involved in 3-methylbutanal formation?

A6: Yes, research indicates a non-enzymatic pathway for 3-methylbutanal formation from leucine. This pathway involves the conversion of leucine to its corresponding keto acid, which is then non-enzymatically converted to 3-methylbutanal in the presence of manganese ions and oxygen. []

Q7: What happens to 3-methylbutanal after it is produced in food?

A7: 3-methylbutanal can undergo further reactions within the food matrix, such as:

  • Reduction to 3-methylbutanol: This reaction, often catalyzed by alcohol dehydrogenase, can influence the final flavor profile. [, , ]
  • Reaction with other compounds: 3-methylbutanal can react with other food components, such as epicatechin, potentially influencing flavor stability. []

Q8: What analytical techniques are used to identify and quantify 3-methylbutanal in food products?

A8: Various analytical techniques are employed for 3-methylbutanal analysis:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A widely used method for separating and identifying volatile compounds, including 3-methylbutanal. [, , , , , , ]
  • Aroma Extract Dilution Analysis (AEDA): Helps determine the most potent odorants in a sample, including 3-methylbutanal, by successive dilution. [, , , , ]
  • Stable Isotope Dilution Assays (SIDA): Allows for accurate quantification of specific compounds, such as 3-methylbutanal, in complex matrices. [, , ]
  • Dynamic Headspace Analysis: A technique for isolating and analyzing volatile compounds in a sample, often coupled with GC-MS. [, ]

Q9: What are some potential applications of research on 3-methylbutanal in the food industry?

A9: Research on 3-methylbutanal can help the food industry:

  • Develop starter cultures: Identify and select LAB strains with enhanced 3-methylbutanal production for improved cheese flavor. []
  • Optimize fermentation processes: Adjust parameters like oxygen availability and temperature to enhance 3-methylbutanal production. [, ]
  • Improve flavor stability: Understand the factors affecting 3-methylbutanal degradation and develop strategies to extend shelf life. []

Q10: What is the environmental impact of 3-methylbutanal released from industrial processes?

A10: The rendering industry, which processes animal byproducts, is known to release volatile organic compounds (VOCs), including 3-methylbutanal, into the atmosphere. [] These VOCs can contribute to odor pollution and potentially have adverse effects on air quality.

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